Tertatolol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

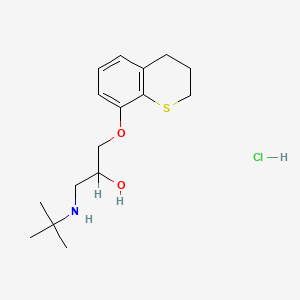

Tertatolol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H26ClNO2S and its molecular weight is 331.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hypertension Management

Tertatolol has been extensively studied for its efficacy in treating mild to moderate hypertension. A significant clinical trial involving 2,338 patients demonstrated that:

- Dosage and Administration : Patients were administered 5 mg of Tertatolol once daily, with adjustments made based on blood pressure responses.

- Results : Blood pressure normalization was achieved in 88.8% of participants, with a notable reduction in diastolic blood pressure from an average of 102.8 mm Hg to 84.4 mm Hg (P < .001). The study also reported that Tertatolol improved renal function, particularly in patients with initially elevated plasma creatinine levels .

| Study Parameter | Result |

|---|---|

| Total Patients | 2,338 |

| Initial Diastolic BP | 102.8 mm Hg |

| Final Diastolic BP | 84.4 mm Hg |

| Normalized BP Rate | 88.8% |

| Renal Function Improvement | Significant decrease in plasma creatinine |

Psychiatric Applications

Recent studies have explored the role of Tertatolol in modulating anxiety through its action on serotonin receptors. Research indicates that Tertatolol acts as an antagonist at the serotonin 5-HT1A and 5-HT1B receptors, contributing to its anxiolytic effects. This property aligns it with other beta-blockers like propranolol, which are known for their ability to reduce anxiety symptoms .

Case Study: Long-term Efficacy

A longitudinal study assessed the long-term effects of Tertatolol on patients with chronic hypertension over a one-year period. The findings corroborated its effectiveness as a monotherapy or in combination with diuretics, demonstrating sustained blood pressure control and minimal adverse effects .

Research Insight: Pharmacological Mechanisms

Investigations into the pharmacological mechanisms of Tertatolol have revealed:

- Beta-Adrenergic Blockade : By inhibiting beta-adrenergic receptors, Tertatolol reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure.

- Serotonin Receptor Interaction : Its antagonistic action on serotonin receptors may provide additional benefits in managing anxiety disorders .

Propiedades

Número CAS |

33580-30-2 |

|---|---|

Fórmula molecular |

C16H26ClNO2S |

Peso molecular |

331.9 g/mol |

Nombre IUPAC |

1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C16H25NO2S.ClH/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14;/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3;1H |

Clave InChI |

LPBCJDNVLKNRAZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O.Cl |

SMILES canónico |

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O.Cl |

Key on ui other cas no. |

83688-85-1 33580-30-2 |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Números CAS relacionados |

83688-84-0 (Parent) |

Sinónimos |

Artex Artexal DL-8-(2'-hydroxy-3'-t-butylaminopropyloxy)thiochroman.HCl S 2395 S-2395 SE 2395 SE-2395 tertatolol tertatolol hydrochloride tertatolol hydrochloride, (+-)-isomer tertatolol, (+-)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.